

Application Notes and Protocols for Diagnosing Riboflavin Deficiency Using Riboflavin-¹³C₄,¹⁵N₂

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Compound of Interest

Compound Name: Riboflavin-¹³C₄,¹⁵N₂

Cat. No.: B12053006

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of isotopically labeled riboflavin (**Riboflavin-¹³C₄,¹⁵N₂**) in the quantitative analysis of riboflavin in biological matrices. This stable isotope dilution method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and accuracy for the diagnosis and monitoring of riboflavin deficiency.

Introduction

Riboflavin, or vitamin B₂, is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a multitude of metabolic pathways, including energy production, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1][2][3] Riboflavin deficiency, known as ariboflavinosis, can lead to various clinical manifestations, including skin disorders, cheilosis, and glossitis.[3] Accurate assessment of riboflavin status is critical for diagnosing deficiency and monitoring the efficacy of supplementation.

The use of a stable isotope-labeled internal standard, such as **Riboflavin-¹³C₄,¹⁵N₂**, is the gold standard for the quantitative analysis of riboflavin in biological samples by mass spectrometry.[4] This internal standard mimics the chemical and physical properties of the

endogenous analyte, allowing for correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring high precision and accuracy.

Applications

Riboflavin-13C4,15N2 is primarily used as an internal standard in stable isotope dilution analysis for the following applications:

- **Clinical Diagnosis:** Accurate quantification of riboflavin levels in plasma or serum to diagnose riboflavin deficiency.
- **Nutritional Studies:** Assessing the riboflavin status in different populations and the bioavailability of riboflavin from various food sources.
- **Pharmacokinetic Studies:** Evaluating the absorption, distribution, metabolism, and excretion of riboflavin supplements.
- **Drug Development:** Monitoring the impact of drug candidates on riboflavin metabolism.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of riboflavin using **Riboflavin-13C4,15N2** as an internal standard, based on published LC-MS/MS methods.

Table 1: Sample Preparation and Calibration

Parameter	Value	Reference
Biological Matrix	Human Plasma	
Sample Volume	100 µL	
Internal Standard	Riboflavin-13C4,15N2	
Protein Precipitation Agent	0.1 M Zinc Sulfate or Acetonitrile	
Calibration Range	0.5 - 50.0 ng/mL	
Surrogate Matrix for Calibration	4% Bovine Serum Albumin in PBS	

Table 2: LC-MS/MS Instrumental Parameters

Parameter	Value	Reference
LC System	Agilent 1290 UHPLC or equivalent	
Analytical Column	Poroshell 120 SB-Aq (100 mm × 2.1 mm, 2.7 µm)	
Mobile Phase	0.1% Formic acid in water and Acetonitrile with 0.1% formic acid	
Flow Rate	350 µL/min	
Injection Volume	2 - 50 µL	
Mass Spectrometer	Agilent 6460C Tandem MS or equivalent	
Ionization Mode	Positive Ion Mode	
MRM Transition (Riboflavin)	m/z 377 → 243	
MRM Transition (Riboflavin-13C4,15N2)	m/z 383 → 249	

Experimental Protocols

Protocol 1: Quantitative Analysis of Riboflavin in Human Plasma

This protocol outlines a detailed procedure for the determination of riboflavin concentrations in human plasma using a stable isotope dilution LC-MS/MS method.

1. Materials and Reagents

- Riboflavin (certified reference material)
- **Riboflavin-13C4,15N2** (Internal Standard)
- Human Plasma (collected in EDTA tubes)
- Acetonitrile (LC-MS grade)
- Formic Acid (LC-MS grade)
- Water (LC-MS grade)
- 0.1 M Zinc Sulfate solution
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge
- HPLC vials

2. Preparation of Standards and Quality Controls

- Stock Solutions: Prepare individual stock solutions of riboflavin and **Riboflavin-13C4,15N2** in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL. Store at -20°C, protected from light.

- **Working Standard Solutions:** Prepare a series of working standard solutions of riboflavin by serial dilution of the stock solution with a surrogate matrix (e.g., 4% BSA in PBS) to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).
- **Internal Standard Working Solution:** Prepare a working solution of **Riboflavin-13C4,15N2** at a suitable concentration (e.g., 100 ng/mL) in the surrogate matrix.
- **Quality Control (QC) Samples:** Prepare QC samples at low, medium, and high concentrations within the calibration range in the surrogate matrix.

3. Sample Preparation

- Thaw plasma samples, standards, and QC samples on ice.
- Pipette 100 µL of each plasma sample, standard, and QC into separate microcentrifuge tubes.
- Add 75 µL of the **Riboflavin-13C4,15N2** internal standard working solution to each tube.
- Vortex briefly to mix.
- Add 125 µL of 0.1 M zinc sulfate solution to each tube to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to HPLC vials for analysis.

4. LC-MS/MS Analysis

- Set up the LC-MS/MS system with the parameters outlined in Table 2.
- Equilibrate the column with the initial mobile phase conditions.
- Inject the prepared samples, standards, and QCs.

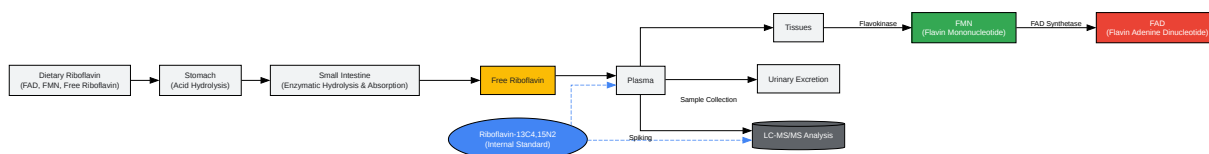
- Acquire data in Multiple Reaction Monitoring (MRM) mode for the transitions of riboflavin and its internal standard.

5. Data Analysis

- Integrate the peak areas for both riboflavin and **Riboflavin-13C4,15N2**.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
- Determine the concentration of riboflavin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

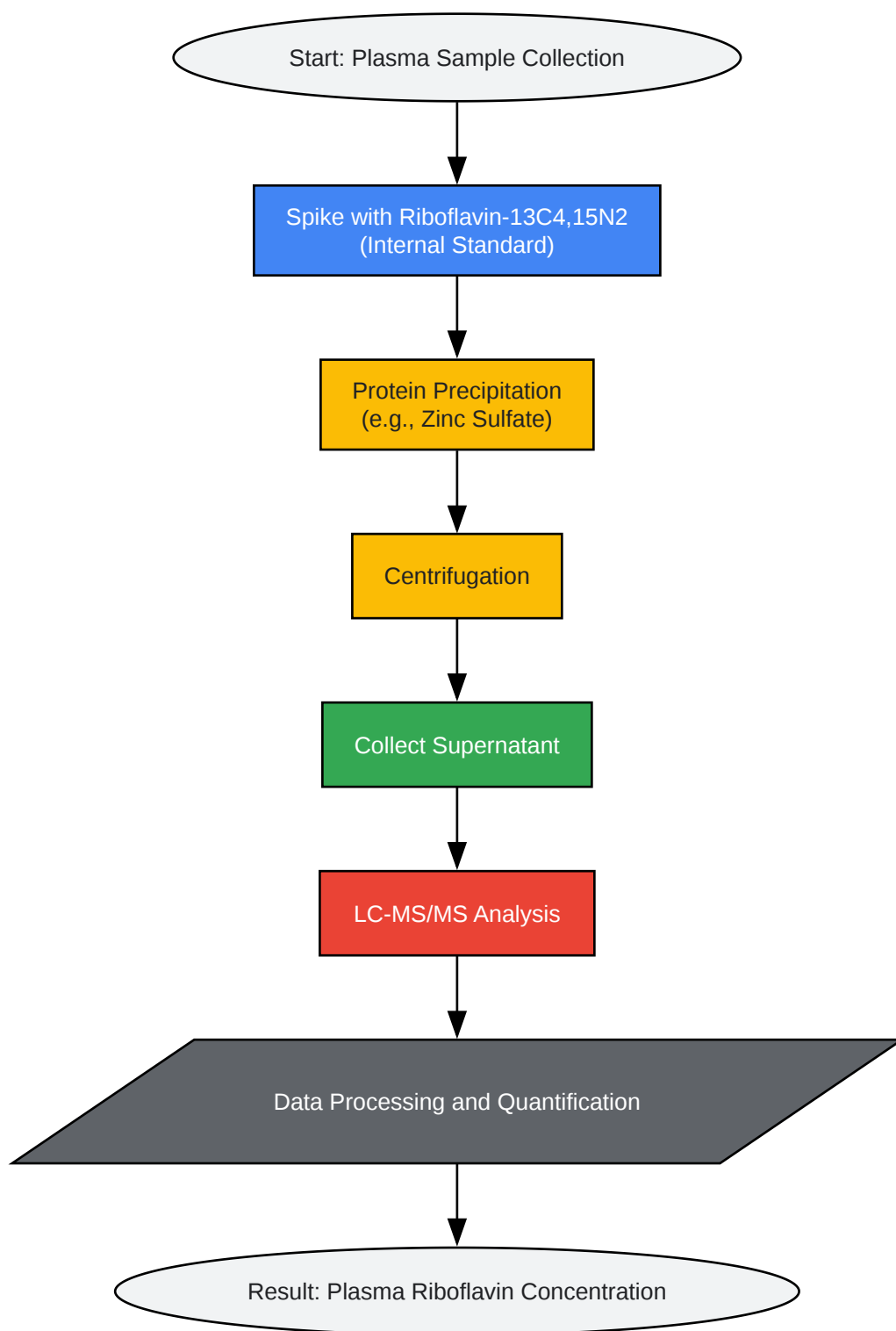
Riboflavin Metabolism and the Role of Labeled Isotopes



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Caption: Metabolic pathway of dietary riboflavin and the introduction of labeled riboflavin for analysis.

Experimental Workflow for Riboflavin Quantification



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Caption: Workflow for the quantitative analysis of plasma riboflavin using LC-MS/MS.

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